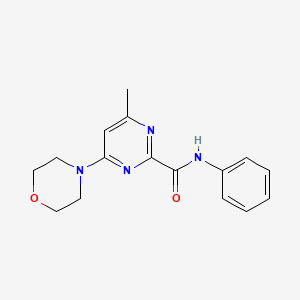

4-méthyl-6-morpholino-N-phénylpyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.

BenchChem offers high-quality 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents anticancéreux

Le 4-méthyl-6-morpholino-N-phénylpyrimidine-2-carboxamide a montré un potentiel significatif en tant qu'agent anticancéreux. La recherche indique que les dérivés de ce composé peuvent inhiber la prolifération de diverses lignées de cellules cancéreuses, notamment les cellules HeLa (col de l'utérus), NCI-H460 (poumon), MCF-7 (sein), HepG2 (foie) et IMR-32 (cerveau) . Le composé induit l'apoptose dans les cellules cancéreuses en générant des espèces réactives de l'oxygène (ROS) et en activant la caspase-3/7, ce qui conduit à la dégradation de l'ADN nucléaire et à la perte du potentiel membranaire mitochondrial .

Études d'amarrage moléculaire

Ce composé a été utilisé dans des études d'amarrage moléculaire pour explorer son affinité de liaison avec diverses cibles biologiques. Par exemple, il a été démontré qu'il se lie efficacement à la poche de liaison à l'ATP de la cible mammalienne de la rapamycine (mTOR), une protéine clé impliquée dans la croissance et la prolifération cellulaires . Ces études aident à comprendre les interactions moléculaires et à concevoir des dérivés plus puissants pour des applications thérapeutiques.

Recherche antivirale

Les dérivés du this compound ont été étudiés pour leurs propriétés antivirales. Ces composés présentent une activité inhibitrice contre une gamme de virus ARN et ADN, ce qui en fait des candidats potentiels pour le développement de médicaments antiviraux . Les mécanismes d'action spécifiques comprennent l'interférence avec la réplication virale et l'inhibition des enzymes virales.

Applications anti-inflammatoires

La recherche a également exploré les propriétés anti-inflammatoires de ce composé. Il a été constaté qu'il inhibe la production de cytokines pro-inflammatoires et réduit l'inflammation dans divers modèles in vitro et in vivo . Cela en fait un candidat prometteur pour le développement de médicaments anti-inflammatoires, en particulier pour des affections comme la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin.

Activité antimicrobienne

Le composé a démontré une activité antimicrobienne contre une variété de pathogènes bactériens et fongiques. Des études ont montré qu'il peut perturber les membranes cellulaires microbiennes et inhiber la croissance des agents pathogènes, ce qui en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens . Ceci est particulièrement important dans le contexte de la résistance croissante aux antibiotiques.

Effets neuroprotecteurs

Des études récentes ont étudié les effets neuroprotecteurs du this compound. Il a été démontré qu'il protège les cellules neuronales du stress oxydatif et de l'apoptose, suggérant son utilisation potentielle dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson . La capacité du composé à moduler les voies de signalisation impliquées dans la survie et la mort cellulaire est essentielle à ses propriétés neuroprotectrices.

Mécanisme D'action

Target of Action

The primary target of 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide is the mammalian target of rapamycin (mTOR) . mTOR is a protein kinase that plays a crucial role in cell growth, proliferation, and survival. It is involved in various cellular processes and is often dysregulated in many types of cancer .

Mode of Action

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide interacts with its target, mTOR, by binding to the ATP binding pocket of the protein . This interaction inhibits the activity of mTOR, leading to a decrease in cell proliferation . The compound’s mode of action is different from other fungicides, making it a promising candidate for further exploration .

Biochemical Pathways

The inhibition of mTOR by 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide affects several biochemical pathways. mTOR is a central regulator of cell growth and metabolism, and its inhibition can lead to the induction of autophagy, a cellular process that degrades and recycles cellular components . This can lead to the death of cancer cells .

Result of Action

The result of the action of 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide is the inhibition of cancer cell proliferation. This is achieved through the generation of reactive oxygen species (ROS) and the subsequent induction of cellular apoptosis . This is evidenced by an increase in hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential, and degradation of nuclear DNA .

Orientations Futures

Thienopyrimidine derivatives, which include “4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide”, have shown potential as anticancer agents . Future research could focus on improving the synthesis methods, understanding the mechanism of action, and exploring the potential of these compounds in medical and sustainable organic (bio)electronics settings .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide are not fully understood. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the pyrimidine derivative and the biomolecules it interacts with.

Cellular Effects

4-Methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide has been found to exhibit antiproliferative properties in certain human cancer cell lines . It appears to inhibit cancer cell proliferation by inducing apoptosis, a process of programmed cell death

Molecular Mechanism

The molecular mechanism of action of 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide is not fully understood. It has been suggested that this compound may bind to the ATP binding pocket of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation . This binding could potentially inhibit or activate enzyme activity and lead to changes in gene expression.

Propriétés

IUPAC Name |

4-methyl-6-morpholin-4-yl-N-phenylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-12-11-14(20-7-9-22-10-8-20)19-15(17-12)16(21)18-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLBHSDSXLFXRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(=O)NC2=CC=CC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2524479.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2524485.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2524487.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2524490.png)

![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2524496.png)

![(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2524500.png)